PF-3758309 - 898044-15-0

PF-3758309

Catalog Number: EVT-287902
CAS Number: 898044-15-0
Molecular Formula: C25H30N8OS
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-3758309 is a potent, orally bioavailable, small molecule inhibitor of p21-activated kinase 4 (PAK4) with potential antineoplastic activity. [] It is classified as a pyrrolopyrazole, an ATP-competitive inhibitor, specifically targeting PAK4. [] PAKs are serine/threonine kinases acting downstream of Rho-family GTPases and are linked to steps in both cancer initiation and progression. [] PF-3758309 plays a crucial role in scientific research, particularly in studying the role of PAK4 in cancer development, progression, and potential therapeutic strategies for various cancer types. [, ]

Source and Classification

PF-3758309 was developed as part of research efforts to identify selective inhibitors of PAK4. It belongs to the class of compounds known as kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in cancer progression. The compound is notable for its high potency, with an inhibitory concentration (IC50) of approximately 1.3 nanomolar against PAK4, indicating its effectiveness in blocking kinase activity in vitro .

Synthesis Analysis

The synthesis of PF-3758309 involves multiple steps that typically include the formation of key intermediates through various organic reactions. Although the specific synthetic route is proprietary and not fully disclosed in the literature, it generally follows a structure-guided design approach to optimize binding affinity and selectivity for PAK4.

Key parameters in the synthesis might include:

  • Reagents: Specific reagents are chosen to facilitate desired reactions while minimizing side products.
  • Reaction Conditions: Temperature, solvent choice, and reaction time are critical to achieving high yields and purity.
  • Purification Techniques: Techniques such as chromatography are employed to isolate the final product from reaction mixtures.

In research settings, modifications to the synthesis process have been explored to enhance efficacy and reduce toxicity .

Molecular Structure Analysis

PF-3758309's molecular structure can be described as an ATP-competitive inhibitor that binds to the ATP-binding pocket of PAK4. The compound features a complex arrangement of aromatic rings and substituents that contribute to its binding affinity and specificity.

Key Structural Features:

  • Molecular Formula: C₁₈H₁₈ClN₅O
  • Molecular Weight: Approximately 353.83 g/mol
  • Structural Motifs: The presence of a chloro-benzodioxole moiety is significant for its interaction with the target kinase.

Crystallographic studies have provided insights into how PF-3758309 interacts with PAK4 at the molecular level, revealing critical interactions that stabilize the inhibitor within the active site .

Chemical Reactions Analysis

PF-3758309 primarily participates in biochemical reactions involving its interaction with PAK4. Upon binding, it inhibits the phosphorylation of downstream substrates such as GEF-H1, disrupting signaling pathways that promote tumor growth and survival.

Relevant Reactions:

  • Inhibition of Phosphorylation: PF-3758309 effectively inhibits phosphorylation events that are crucial for cancer cell proliferation.
  • Impact on Cell Signaling: By modulating PAK4-dependent signaling nodes, PF-3758309 influences various cellular responses, including apoptosis and cell cycle regulation .
Mechanism of Action

The mechanism of action for PF-3758309 involves competitive inhibition of PAK4 by binding to its ATP-binding site. This interaction prevents ATP from binding and subsequently halts downstream signaling cascades essential for tumor growth.

Key Mechanistic Insights:

  • PAK4 Inhibition: By inhibiting PAK4 activity, PF-3758309 leads to decreased phosphorylation of target proteins involved in oncogenic signaling.
  • Cellular Effects: The compound induces apoptosis in cancer cells with high levels of PAK4 expression while exhibiting minimal effects on cells with low expression levels .
Physical and Chemical Properties Analysis

PF-3758309 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

Properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 24.5 mg/mL.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity over time.
  • pH Sensitivity: Its activity may vary depending on pH conditions, which can affect solubility and interaction dynamics with biological targets .
Applications

PF-3758309 has been investigated for various scientific applications, particularly in cancer research:

Therapeutic Potential:

  • Oncology: It shows promise as a therapeutic agent against tumors characterized by elevated PAK4 activity, including neuroblastoma and lung cancer models.
  • Research Tool: Used extensively in preclinical studies to elucidate the role of PAK4 in tumor biology and assess potential combination therapies .

Clinical Trials:

While initial clinical trials demonstrated potential efficacy, further development has faced challenges leading to trial terminations due to undesirable characteristics or insufficient therapeutic benefit .

Discovery and Development of PF-3758309

Rational Design and High-Throughput Screening Strategies

PF-3758309 emerged from a systematic drug discovery campaign targeting p21-activated kinase 4 (PAK4), a pivotal node in oncogenic signaling pathways. Initial efforts deployed high-throughput screening (HTS) of >1.3 million structurally diverse compounds against the PAK4 kinase domain [2] [3]. This strategy identified multiple chemical series with moderate inhibitory activity. Subsequent structure-based design integrated:

  • Scaffold hybridization: Merging pharmacophoric elements from distinct hit classes
  • Binding affinity optimization: Guided by thermodynamic profiling (ΔG = -11.7 kcal/mol; Kd = 2.7 nM via isothermal calorimetry) [3]
  • Cellular potency validation: Using phosphorylation of PAK4 substrate GEF-H1 (IC50 = 1.3 nM) [2]

Table 1: Key Screening Hits Leading to PF-3758309

Scaffold ClassInitial PAK4 IC50 (μM)Optimization StrategyCellular Activity (Anchorage-Independent Growth IC50)
Pyrrolopyrazole0.18Structure-based refinement4.7 ± 3 nM across 15/20 tumor lines [3]
Imidazopyridine1.2Scaffold abandonmentNot applicable
Azaindole0.26Selectivity optimizationLimited by off-target effects [5]

The pyrrolopyrazole core demonstrated superior ligand efficiency and became the focus for lead optimization.

Structural Basis of PAK4 Inhibition: Crystallographic Characterization

X-ray co-crystallography of PF-3758309 bound to the PAK4 kinase domain (PDB code unreported in sources) revealed critical interactions underpinning its potency:

  • ATP-competitive binding: Occupancy of the adenine pocket via pyrrolopyrazole hinge interactions with conserved residues [1] [3]
  • Hydrophobic enclosure: The 2-methylthieno[3,2-d]pyrimidine group inserted into a hydrophobic cleft formed by Leu398 and Val342 (numbering varies) [1]
  • Stereospecific anchoring: (S)-configuration at the chiral center enabled optimal hydrogen bonding with Glu396 and backbone amides [3]
  • Selectivity gatekeeper influence: Smaller PAK4 gatekeeper residue (Thr/Met) versus bulkier residues in off-target kinases facilitated selective access [8]

Table 2: Structural Determinants of PF-3758309-PAK4 Binding

Binding Site RegionPF-3758309 MoietyInteracting PAK4 ResiduesInteraction Type
Hinge regionPyrrolopyrazole coreMet395, Glu396Hydrogen bonding
Hydrophobic pocket I2-MethylthienopyrimidineLeu398, Val342, Ala330Van der Waals
Hydrophobic pocket IIDimethylphenyl groupPhe417, Leu420π-Stacking
Solvent interfaceDimethylaminoethylExposedSolvent-directed

This binding mode conferred exceptional biochemical potency (Ki = 18.7 nM) and slow dissociation kinetics (t1/2 = 68 seconds) [3].

Optimization of Pyrrolopyrazole Scaffold for Kinase Selectivity

Medicinal chemistry efforts systematically addressed selectivity challenges inherent to kinase inhibitors:

  • Group II PAK preference: Introduction of the 6,6-dimethyl group minimized steric clashes with PAK4's unique Gly350 residue, while PAK1's bulkier Glu315 compromised binding [1] [8]
  • Kinome-wide profiling: Demonstrated 10–260-fold selectivity against group I PAKs (PAK1 IC50 = 13.7 nM; PAK2 IC50 = 190 nM) and >100-fold selectivity against Src-family kinases [2] [5]
  • Lipophilicity control: Maintenance of logD ~3.5 balanced cell permeability and off-target binding [3] [10]
  • Critical modifications:
  • Methyl substitution at thienopyrimidine C2 position enhanced PAK4 potency 7-fold
  • (S)-phenethylamide configuration improved cellular activity 100-fold over (R)-isomer
  • Dimethylpyrrolidine minimized P-glycoprotein efflux [3]

Table 3: Selectivity Profile of Optimized PF-3758309

KinaseIC50 (nM)Fold Selectivity vs. PAK4Structural Basis
PAK418.7 ± 6.61Optimal pocket fit
PAK518.1 ± 5.11.03High homology
PAK617.1 ± 5.31.09High homology
PAK113.7 ± 1.81.36Slightly reduced steric tolerance
CHK242022.5Bulky gatekeeper
SRC2,100112Distorted DFG conformation

Post-optimization, PF-3758309 exhibited broad antitumor activity in xenograft models (plasma EC50 = 0.4 nM in sensitive models) and uniquely modulated PAK4-dependent pathways including p53, NF-κB, and β-catenin [3] [6] [9]. Its progression represented the first clinical-stage PAK4 inhibitor despite later discontinuation due to pharmacokinetic challenges [7] [8].

Properties

CAS Number

898044-15-0

Product Name

PF-3758309

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Molecular Formula

C25H30N8OS

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1

InChI Key

AYCPARAPKDAOEN-LJQANCHMSA-N

SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

PF-03758309; PF03758309; PF 03758309; PF-3758309; PF-3758309; PF3758309; PF 3758309.

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2

Isomeric SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.